4-((4-Ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-Ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-ethoxybenzaldehyde with 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols, in solvents like dimethylformamide or dichloromethane.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound, potentially altering the triazole ring or the benzylidene group.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: Investigated for its antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 4-((4-Ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole ring and benzylidene group. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Chlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Bromobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the ethoxy group in 4-((4-Ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol distinguishes it from other similar compounds. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it unique in its class.
Properties
CAS No. |
677780-98-2 |
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Molecular Formula |
C17H15FN4OS |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15FN4OS/c1-2-23-15-9-3-12(4-10-15)11-19-22-16(20-21-17(22)24)13-5-7-14(18)8-6-13/h3-11H,2H2,1H3,(H,21,24)/b19-11+ |
InChI Key |
XDFSAHIGXBHHBX-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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